Target-Class Differentiation: CAS 886903-07-7 Maps to Antihypertensive Angiotensin II Antagonism Unlike Monochloro Analogs in PDE5 Space
The compound's specific substitution architecture falls under the generic Markush structure in Bayer AG's patent EP0643060A3, which discloses in vivo antihypertensive activity via angiotensin II antagonism for 2-sulfonylbenzyl benzimidazoles [1]. This represents a complete functional divergence from the monochloro analog 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-01-1), a building block more structurally aligned with a separate patent family claiming PDE5 inhibition and blood sugar regulation for benzimidazole derivatives that lack the sulfonyl group at the 2-position [2]. Selecting CAS 886903-07-7 is therefore essential for research programs targeting the renin-angiotensin pathway over phosphodiesterase modulation.
| Evidence Dimension | Therapeutic Target Pathway (Inferred from Patent Class) |
|---|---|
| Target Compound Data | Hypertension / Angiotensin II receptor antagonism (disclosed in EP0643060A3 generic formula) [1] |
| Comparator Or Baseline | Blood sugar level-depressing / PDE5 inhibition (disclosed in US6166219 for 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole-related scaffolds) [2] |
| Quantified Difference | Functional class difference (Antihypertensive GPCR modulator vs. Phosphodiesterase inhibitor); No overlap in claimed primary indication. |
| Conditions | Biological pathway inference based on patent family claims and exemplified compounds. Direct in vitro comparator data for the target compound is not publicly available. |
Why This Matters
For drug discovery programs, selecting a compound from the correct patent-defined target class eliminates months of misdirected screening against an unrelated biological target.
- [1] Hanko, R., Krämer, T., Dressel, J., et al. (1995). Sulfonylbenzyl-substituierte Benzimidazole, Verfahren zu ihrer Herstellung und ihre Verwendung in Arzneimitteln. European Patent EP0643060A3, filed by Bayer AG. View Source
- [2] Takano, Y., et al. (1999). Benzimidazole derivatives. U.S. Patent No. 6,166,219. View Source
